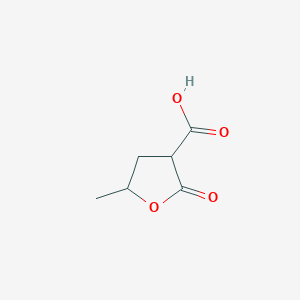
5-Methyl-2-oxooxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-oxooxolane-3-carboxylic acid is a chemical compound with the CAS Number: 25277-91-2 . It has a molecular weight of 144.13 and its IUPAC name is 5-methyl-2-oxotetrahydro-3-furancarboxylic acid . The compound is typically stored at 4 degrees Celsius and is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-oxooxolane-3-carboxylic acid is 1S/C6H8O4/c1-3-2-4 (5 (7)8)6 (9)10-3/h3-4H,2H2,1H3, (H,7,8) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
5-Methyl-2-oxooxolane-3-carboxylic acid has a molecular weight of 144.13 . It is typically in the form of an oil and is stored at 4 degrees Celsius .科学的研究の応用
Selective Esterifications in Organic Synthesis
Research by Wang et al. (2012) explored selective esterifications of primary alcohols using Oxyma and its derivatives in a water-containing solvent, demonstrating the potential of 5-Methyl-2-oxooxolane-3-carboxylic acid derivatives in facilitating esterification reactions under environmentally friendly conditions Wang, Aleiwi, Wang, & Kurosu, 2012.
Advancements in Carbapenem Antibiotics
The study by Stapon, Li, & Townsend (2003) confirmed the stereochemical assignments of carbapenem antibiotics and investigated the role of the enzyme CarC in the ring stereoinversion process from L-proline. This highlights the importance of 5-Methyl-2-oxooxolane-3-carboxylic acid derivatives in understanding and synthesizing carbapenem antibiotics Stapon, Li, & Townsend, 2003.
Polymer Chemistry and Materials Science
Lavilla et al. (2014) discussed the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from naturally occurring tartaric acid. This work demonstrates the utility of cyclic diol derivatives in creating bio-based materials with potential applications in biodegradable plastics and environmentally friendly polymers Lavilla, Gubbels, Alla, Ilarduya, Noordover, Koning, & Muñoz-Guerra, 2014.
Catalysis and Organic Transformations
Research on the catalytic properties of 5-Methyl-2-oxooxolane-3-carboxylic acid derivatives and related compounds can lead to the development of novel catalysts and reaction conditions that are more efficient and less harmful to the environment. For instance, studies on the oxidation of alcohols to aldehydes, ketones, and carboxylic acids with oxone have shown the potential for these derivatives in enhancing reaction efficiencies and selectivities Uyanik, Akakura, & Ishihara, 2009.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
特性
IUPAC Name |
5-methyl-2-oxooxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-2-4(5(7)8)6(9)10-3/h3-4H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQXNIBOTPWGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-oxooxolane-3-carboxylic acid | |
CAS RN |
25277-91-2 |
Source


|
| Record name | 5-methyl-2-oxooxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2667169.png)
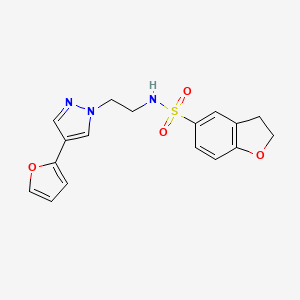

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride](/img/structure/B2667176.png)
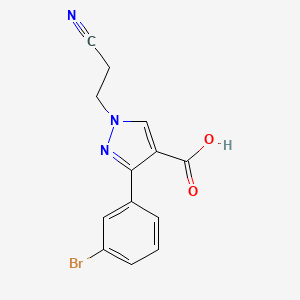
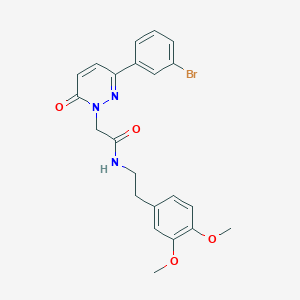
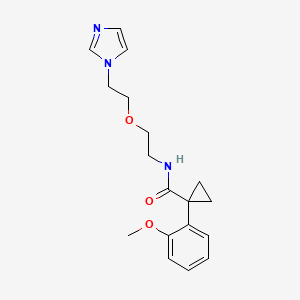
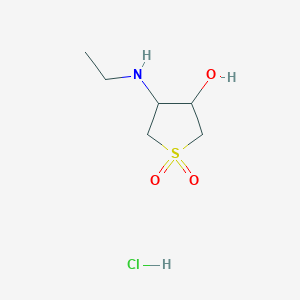

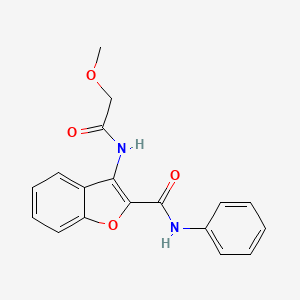
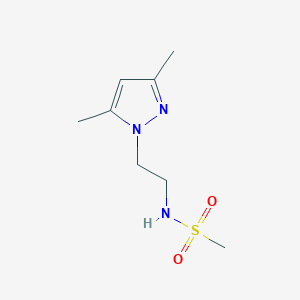
![Methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667186.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2667188.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2667189.png)